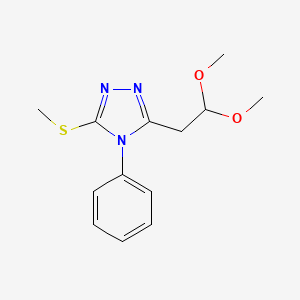

3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole

Description

3-(2,2-Dimethoxyethyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name |

3-(2,2-dimethoxyethyl)-5-methylsulfanyl-4-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-17-12(18-2)9-11-14-15-13(19-3)16(11)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPDRFOMTVGLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=NN=C(N1C2=CC=CC=C2)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 2,2-dimethoxyethylamine with a suitable phenyl-substituted triazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to promote the formation of the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethoxyethyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles such as bromine or nitronium ions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is with a molecular weight of approximately 279.36 g/mol. The compound features a triazole ring which is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

Antifungal Activity

Numerous studies have highlighted the antifungal properties of triazole derivatives. For instance, compounds incorporating the 1,2,4-triazole moiety have been shown to exhibit potent antifungal activity against various strains such as Aspergillus niger and Candida albicans. A study indicated that certain triazole derivatives demonstrated enhanced antifungal activity compared to traditional agents like fluconazole .

Case Study:

A series of myrtenal derivatives bearing the triazole moiety were evaluated for their antifungal properties. The incorporation of the triazole-thioether moiety significantly increased the antifungal efficacy against P. piricola, achieving inhibitory rates comparable to commercial fungicides .

Antibacterial Properties

Triazoles have also been recognized for their antibacterial potential. Research shows that derivatives of 1,2,4-triazole can inhibit the growth of bacteria including methicillin-resistant Staphylococcus aureus (MRSA). A study reported that certain clinafloxacin-triazole hybrids exhibited MIC values as low as 0.25 μg/mL against MRSA, outperforming traditional antibiotics .

Case Study:

In a comparative study involving quinolone-triazole hybrids, compounds demonstrated significant antibacterial activity against a range of pathogens including E. coli and Pseudomonas aeruginosa. The structure-activity relationship (SAR) indicated that electron-donating groups on the phenyl ring enhanced antibacterial efficacy .

Agrochemical Applications

The compound's structural characteristics lend it utility in agrochemicals as well. Triazoles are commonly employed as fungicides in agriculture due to their ability to disrupt fungal cell membrane synthesis.

Case Study:

Research has shown that triazole derivatives can effectively control plant pathogens while being less toxic to non-target organisms compared to conventional fungicides. This makes them valuable in integrated pest management strategies .

Data Summary Table

| Application Area | Activity | Notable Compounds | MIC Values |

|---|---|---|---|

| Antifungal | High | Triazole derivatives | 0.01 - 0.27 μmol/mL |

| Antibacterial | Moderate | Clinafloxacin-triazole hybrids | 0.25 - 2 μg/mL |

| Agrochemical | Effective | Triazole-based fungicides | Varies by formulation |

Mechanism of Action

The mechanism of action of 3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is not fully understood but is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

3-(2,2-Dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole: Lacks the methylsulfanyl group, which may result in different biological activities.

5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazole: Lacks the dimethoxyethyl group, potentially affecting its solubility and reactivity.

Uniqueness

3-(2,2-Dimethoxyethyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is unique due to the presence of both the dimethoxyethyl and methylsulfanyl groups, which confer distinct chemical and biological properties

Biological Activity

3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is a synthetic compound belonging to the 1,2,4-triazole class, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, anticancer properties, and potential mechanisms of action.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 305.37 g/mol. The structure features a triazole ring substituted with a phenyl group and a methylsulfanyl group, contributing to its unique biological properties.

Antimicrobial Activity

- Mechanism of Action : 1,2,4-triazoles are known to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.

-

Case Studies :

- A study on triazole derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against various strains of E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL .

- Another study highlighted the effectiveness of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the triazole structure can enhance antibacterial potency .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3b | 0.25 | E. coli |

| 4i | 0.5 | S. aureus |

| 4m | 1 | MRSA |

Antifungal Activity

The compound's antifungal potential is attributed to its ability to disrupt fungal cell membrane integrity by inhibiting ergosterol biosynthesis. Research has shown that triazoles often outperform imidazoles in terms of toxicity and efficacy against fungal infections .

Anticancer Activity

Emerging studies suggest that triazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. For instance:

- Triazoles have been reported to inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth .

- In vitro studies demonstrated that certain triazole derivatives showed promising results against breast cancer and leukemia cell lines.

Structure-Activity Relationship (SAR)

The biological activity of triazoles is heavily influenced by their structural components. The presence of the methylsulfanyl group and the phenyl substitution in this compound enhances its lipophilicity and biological interactions with target enzymes or receptors.

Q & A

(Basic) What are the standard synthetic routes for preparing 3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole?

Answer:

The synthesis typically involves multi-step reactions, including:

- Alkylation of thiol precursors : Reacting 4-phenyl-5-thiol-1,2,4-triazole derivatives with haloalkanes (e.g., bromomethane or iodoethane) in basic media (e.g., KOH in 2-propanol) to introduce the methylsulfanyl group .

- Mannich reaction or nucleophilic substitution : Incorporating the 2,2-dimethoxyethyl group via reactions with dimethoxyethyl halides or aldehydes under controlled pH and temperature .

- Microwave-assisted synthesis : Accelerating reaction rates and improving yields (e.g., 150°C, 14.4 bar pressure, 45-minute cycles) .

Optimization parameters : Solvent polarity (e.g., 2-propanol vs. methanol), temperature (70–150°C), and catalyst selection (e.g., NaOH vs. HCl) critically influence yield (reported 60–85%) and purity .

(Advanced) How can researchers resolve contradictions in biological activity data for structurally similar triazole derivatives?

Answer:

Contradictions often arise from:

- Assay variability : Differences in microbial strains (e.g., Candida albicans vs. Staphylococcus aureus) or incubation conditions (aerobic vs. anaerobic) .

- Structural nuances : Minor substituent changes (e.g., alkyl chain length, halogen positioning) significantly alter bioactivity. For example, replacing a decylthio group with shorter chains reduces antifungal activity but enhances antimicrobial effects .

Methodological solutions :- Standardize assays using CLSI or EUCAST guidelines for reproducibility.

- Perform dose-response curves to compare IC50 values across derivatives.

- Use computational modeling (e.g., molecular docking) to predict target interactions and rationalize discrepancies .

(Basic) What characterization techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., dimethoxyethyl and methylsulfanyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-S stretch at 600–700 cm⁻¹) .

(Advanced) How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular Docking : Predict binding affinities to targets (e.g., fungal CYP51 or bacterial topoisomerases) using AutoDock or Schrödinger .

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity to prioritize synthetic targets .

- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability .

Case study : Derivatives with electron-withdrawing groups (e.g., -NO₂) on the phenyl ring showed improved antifungal activity due to enhanced target binding .

(Basic) What are the key structural features influencing the compound’s biological activity?

Answer:

- Triazole core : Essential for hydrogen bonding with biological targets .

- Methylsulfanyl group : Enhances lipophilicity, improving membrane permeability .

- 2,2-Dimethoxyethyl substituent : Modulates solubility and steric interactions with enzymes .

- Phenyl ring : π-π stacking interactions with aromatic residues in target proteins .

(Advanced) How can reaction kinetics be optimized for large-scale synthesis while maintaining yield?

Answer:

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst concentration) .

- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Example : Microwave synthesis reduced reaction time from 24 hours (conventional heating) to 45 minutes with comparable yields (~80%) .

(Basic) What biological activities have been reported for similar triazole derivatives?

Answer:

- Antimicrobial : MIC values of 2–16 µg/mL against S. aureus and E. coli for derivatives with long alkyl chains .

- Antifungal : IC50 of 8–32 µg/mL against C. albicans for halogenated derivatives .

- Anticancer : Moderate activity (IC50 ~50 µM) in breast cancer cell lines for nitro-substituted analogs .

(Advanced) How do solvent polarity and reaction pH influence the regioselectivity of triazole alkylation?

Answer:

- Polar solvents (e.g., DMF) : Favor SN2 mechanisms, leading to preferential alkylation at sulfur over nitrogen .

- Basic conditions (pH >10) : Deprotonate thiol groups, enhancing nucleophilicity and reaction rate .

- Acidic conditions (pH <4) : Promote protonation of triazole nitrogens, reducing unwanted side reactions .

Key finding : Optimizing pH to 7–8 in 2-propanol maximized regioselectivity for the 5-(methylsulfanyl) position .

(Basic) What safety precautions are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of organic vapors during synthesis .

- Waste Disposal : Follow EPA guidelines for halogenated waste if chlorinated solvents are used .

(Advanced) How can researchers validate the mechanism of action for this compound’s antifungal activity?

Answer:

- Enzyme Inhibition Assays : Test inhibition of fungal lanosterol 14α-demethylase (CYP51) using UV-Vis spectroscopy .

- Gene Knockout Studies : Compare activity against wild-type vs. CYP51-deficient C. albicans strains .

- Metabolic Profiling : Analyze ergosterol biosynthesis via GC-MS to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.